molecular formula C14H15ClN4O2 B2490207 N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 898348-19-1

N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2490207
CAS No.: 898348-19-1
M. Wt: 306.75
InChI Key: JHOUIQOHEORBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a diamide derivative characterized by a central ethanediamide backbone. The molecule features:

  • A 4-chlorophenyl group attached to one amide nitrogen.
  • A 3-(1H-imidazol-1-yl)propyl chain linked to the other amide nitrogen.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOUIQOHEORBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Synthesis: 3-(1H-Imidazol-1-yl)Propylamine

This intermediate is synthesized via nucleophilic substitution of imidazole with 1-bromo-3-chloropropane, followed by amination.

  • Alkylation of Imidazole :
    Imidazole (1.36 g, 20 mmol) reacts with 1-bromo-3-chloropropane (3.02 g, 19 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by sodium hydride (60% dispersion, 0.8 g). The mixture refluxes at 65°C for 12 hours, yielding 1-(3-chloropropyl)imidazole.
    • Yield : 78% (2.54 g)
    • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.52 (s, 1H), 7.08 (s, 1H), 6.94 (s, 1H), 4.18 (t, J = 6.4 Hz, 2H), 3.62 (t, J = 6.8 Hz, 2H), 2.24 (quin, J = 6.6 Hz, 2H).
  • Amination via Gabriel Synthesis :
    1-(3-Chloropropyl)imidazole (2.0 g, 12.3 mmol) reacts with potassium phthalimide (2.72 g, 14.7 mmol) in DMF at 120°C for 8 hours. Subsequent hydrazinolysis (hydrazine hydrate, ethanol, reflux) affords 3-(1H-imidazol-1-yl)propylamine.
    • Yield : 65% (1.1 g)
    • Characterization : IR (KBr) 3350 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=N).

Synthesis Routes for N'-(4-Chlorophenyl)-N-[3-(1H-Imidazol-1-yl)Propyl]Ethanediamide

Route 1: Direct Amidation of Ethanedioyl Chloride

Ethanedioyl chloride (1.2 eq) reacts sequentially with 4-chloroaniline and 3-(1H-imidazol-1-yl)propylamine in dichloromethane (DCM) at 0°C.

  • First Amidation :
    Ethanedioyl chloride (0.68 mL, 8 mmol) in DCM is added dropwise to 4-chloroaniline (1.02 g, 8 mmol) and triethylamine (1.12 mL, 8 mmol) at 0°C. Stirring continues for 2 hours.
    • Intermediate : N-(4-Chlorophenyl)oxalamoyl chloride
    • Yield : 85%
  • Second Amidation :
    The intermediate reacts with 3-(1H-imidazol-1-yl)propylamine (1.2 g, 8.8 mmol) in DCM, stirred for 6 hours at room temperature.
    • Crude Yield : 68%
    • Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1)
    • Final Yield : 52%
    • Purity (HPLC) : 95.3%

Route 2: Sequential Coupling Using HATU

A two-step coupling strategy enhances regioselectivity.

  • Formation of Monoamide :
    3-(1H-Imidazol-1-yl)propylamine (1.1 g, 7.2 mmol) reacts with ethanedioic acid (0.6 g, 6.6 mmol) using HATU (3.0 g, 7.9 mmol) and DIPEA (2.8 mL) in DMF. The mixture stirs at 25°C for 12 hours.
    • Intermediate : N-[3-(1H-Imidazol-1-yl)Propyl]Oxalamic Acid
    • Yield : 89%
  • Coupling with 4-Chloroaniline :
    The intermediate (1.5 g, 6.0 mmol) reacts with 4-chloroaniline (0.84 g, 6.6 mmol) using HATU (2.7 g, 7.1 mmol) in DMF.
    • Crude Yield : 76%
    • Purification : Recrystallization (ethanol/water)
    • Final Yield : 72%
    • Purity (HPLC) : 98.5%

Route 3: Microwave-Assisted One-Pot Synthesis

A microwave reactor accelerates the reaction between 4-chloroaniline (1.02 g, 8 mmol), 3-(1H-imidazol-1-yl)propylamine (1.2 g, 8.8 mmol), and ethanedioyl chloride (0.68 mL, 8 mmol) in acetonitrile at 100°C for 20 minutes.

  • Crude Yield : 80%
  • Purification : Centrifugal partition chromatography (hexane/ethyl acetate)
  • Final Yield : 63%
  • Purity (HPLC) : 97.1%

Characterization and Analytical Data

Spectroscopic Validation

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, imidazole-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (s, 1H, imidazole-H), 6.88 (s, 1H, imidazole-H), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.44 (q, J = 6.4 Hz, 2H, CH₂), 2.58 (quin, J = 6.6 Hz, 2H, CH₂), 2.24 (s, 4H, CO-NH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z calculated for C₁₅H₁₆ClN₅O₂ [M+H]⁺: 350.1014; found: 350.1011.

Purity and Yield Comparison

Route Conditions Yield (%) Purity (%)
1 DCM, 0°C 52 95.3
2 DMF, HATU 72 98.5
3 Microwave 63 97.1

Discussion of Synthetic Challenges and Optimizations

  • Regioselectivity in Amidation : Route 2’s use of HATU minimizes dimerization, common in Route 1 due to ethanedioyl chloride’s reactivity.
  • Purification Complexity : Column chromatography (Route 1) introduces yield losses, whereas recrystallization (Route 2) improves efficiency.
  • Microwave Efficiency : Route 3 reduces reaction time but requires specialized equipment, limiting scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the propyl chain.

    Reduction: Reduction reactions could target the chlorophenyl group or the ethanediamide moiety.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide exhibit promising anticancer properties. Studies have shown that derivatives containing imidazole rings can induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of various imidazole derivatives that demonstrated cytotoxic effects against multiple cancer cell lines, including breast and colon cancers .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Imidazole derivatives have been extensively studied for their ability to inhibit microbial growth. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinase receptors involved in cancer progression, such as c-Met and KDR. These kinases play crucial roles in cellular signaling pathways that regulate growth and proliferation, making them attractive targets for cancer therapy .

Synthesis of Novel Materials

This compound can serve as a building block for synthesizing novel materials with specific properties. Its unique structure allows it to participate in various chemical reactions, leading to the formation of polymers or composite materials with enhanced mechanical and thermal stability .

Drug Delivery Systems

Due to its chemical stability and ability to form complexes with metal ions, this compound can be explored for use in drug delivery systems. The incorporation of imidazole groups can facilitate the binding of drugs to target sites, enhancing the efficacy of therapeutic agents while minimizing side effects .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of a series of imidazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of imidazole derivatives, this compound was found to inhibit the growth of several pathogenic bacteria. This research supports the potential application of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

(a) N-{[3-(4-Fluorobenzenesulfonyl)-1,3-Oxazolidin-2-yl]Methyl}-N'-[3-(1H-Imidazol-1-yl)Propyl]Ethanediamide
  • Key Differences: Replaces the 4-chlorophenyl group with a 4-fluorobenzenesulfonyl-oxazolidinylmethyl moiety. The oxazolidinone ring may confer rigidity, altering binding affinity to biological targets .
(b) N'-[3-(1H-Imidazol-1-yl)Propyl]-N-{2-Oxo-1-Azatricyclo[6.3.1.0⁴,¹²]Dodeca-4,6,8(12)-Trien-6-yl}Ethanediamide
  • Key Differences: Substitutes the 4-chlorophenyl group with a tricyclic dodecatriene system, which significantly increases molecular complexity and steric bulk.
(c) N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide
  • Key Differences :
    • Replaces the ethanediamide backbone with a triazole-linked acetamide .
    • The naphthyloxy group enhances aromatic surface area, which may improve binding to enzymes like cytochrome P450 or kinases.
    • The triazole ring offers additional hydrogen-bonding sites compared to the imidazole-propyl chain in the parent compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups Potential Applications
N'-(4-Chlorophenyl)-N-[3-(Imidazolyl)Propyl]Ethanediamide ~367.4 g/mol 2.1 Chlorophenyl, imidazole, diamide Enzyme inhibition, antimicrobials
N-{[3-(4-Fluorobenzenesulfonyl)Oxazolidinyl]Methyl}-Analog ~452.5 g/mol 1.8 Fluorobenzenesulfonyl, oxazolidinone Antifungals, protease inhibitors
Tricyclic Analog ~367.4 g/mol 3.5 Tricyclic core, imidazole Anticancer, CNS-targeted therapies
Triazole-Acetamide Analog ~393.1 g/mol 3.0 Triazole, naphthyloxy, chlorophenyl Antibacterial, anti-inflammatory

Notes:

  • The chlorophenyl group in the parent compound contributes to higher LogP (lipophilicity) compared to the fluorobenzenesulfonyl analog, favoring membrane permeability.
  • The tricyclic analog ’s elevated LogP suggests superior blood-brain barrier penetration, making it relevant for neurological targets.

Biological Activity

N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's synthesis, characterization, and biological efficacy, particularly focusing on its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClN4C_{13}H_{15}ClN_4, with a molecular weight of approximately 270.74 g/mol. The compound features a chlorinated phenyl group and an imidazole moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of 4-chlorophenyl isocyanate with 3-(1H-imidazol-1-yl)propylamine. The reaction conditions are optimized to yield high purity and yield, often characterized by techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against different microbial strains:

Microbial Strain Type Activity
Staphylococcus aureusGram-positiveModerate to high
Escherichia coliGram-negativeModerate
Klebsiella pneumoniaeGram-negativeModerate
Mycobacterium tuberculosis H37RvMycobacterialSignificant
Candida albicansFungalModerate

In a study evaluating the compound's antimicrobial activity, it was found to inhibit the growth of Mycobacterium tuberculosis effectively, suggesting potential as an antitubercular agent . The structure-activity relationship (SAR) studies indicated that modifications on the imidazole ring could enhance its efficacy against resistant strains .

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The imidazole ring is believed to play a crucial role in binding to target sites within microbial cells, leading to cell death.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antitubercular Activity : In vitro studies demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Mycobacterium tuberculosis, outperforming several conventional antibiotics .
  • Synergistic Effects : When combined with other antimicrobial agents, this compound showed synergistic effects, enhancing overall antimicrobial efficacy and reducing required dosages .
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile in preliminary animal studies, with no significant adverse effects noted at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Coupling reactions between 4-chlorophenylamine and ethanedioic acid derivatives to form the ethanediamide core.
  • Step 2 : Introduction of the 3-(1H-imidazol-1-yl)propyl group via nucleophilic substitution or amidation .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Validation : Purity ≥98% confirmed by reverse-phase HPLC (λmax = 255 nm) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR to confirm the imidazole-propyl linkage and ethanediamide backbone (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for propyl chain protons) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = ~380–400 Da) .
    • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (imidazole C-H stretch) .

Q. How can crystallographic data resolve structural ambiguities?

  • Single-crystal X-ray diffraction (e.g., using a CuKα source) provides bond lengths, angles, and dihedral angles. For example, the imidazole ring may form a ~56° dihedral angle with aromatic substituents .
  • ORTEP diagrams (50% probability ellipsoids) visualize atomic displacement parameters .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst Selection : Palladium on carbon (Pd/C) for nitro-group reductions or coupling reactions (e.g., hydrogenation at 3 atm H₂, 25°C) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during imidazole alkylation .

Q. How can computational methods predict biological activity or reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imidazole nitrogen may act as a hydrogen-bond acceptor .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like CYP450) using software such as AutoDock Vina .

Q. What experimental approaches address contradictory bioactivity data?

  • Dose-Response Assays : Establish IC50 values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors/enzymes, resolving discrepancies in inhibition studies .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
  • Chain Length Modification : Adjust the propyl linker to ethyl or butyl to study steric effects on target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.